2-(2-Chlorophenoxy)acetaldehyde

Description

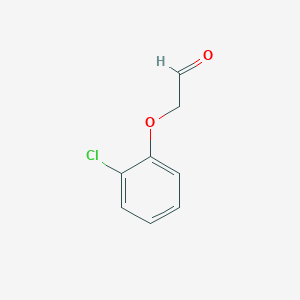

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSIBPWXBDEJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Oxidative Approaches to 2-(2-Chlorophenoxy)acetaldehyde Synthesis

A prominent method for synthesizing this compound is through the oxidation of its corresponding alcohol, 2-(2-Chlorophenoxy)ethanol. This approach is a common strategy in organic synthesis for the conversion of primary alcohols to aldehydes.

The oxidation of 2-(2-Chlorophenoxy)ethanol serves as a direct route to the target aldehyde. This transformation requires the careful selection of an oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid. The general reaction is as follows:

Cl-C₆H₄-OCH₂CH₂OH + [O] → Cl-C₆H₄-OCH₂CHO + H₂O

The success of this reaction hinges on controlling the reaction conditions and the reactivity of the chosen oxidant.

A variety of oxidizing agents can be employed for the conversion of 2-(2-Chlorophenoxy)ethanol to this compound. The choice of agent and reaction conditions significantly impacts the yield and selectivity of the reaction.

For instance, a novel chemical looping (CL) process has been demonstrated for the oxidative dehydrogenation (ODH) of ethanol (B145695) to acetaldehyde (B116499). nih.govnih.gov This method utilizes a metal oxide as an oxygen source, which is regenerated in a separate step. nih.govnih.gov While not directly applied to 2-(2-Chlorophenoxy)ethanol in the provided literature, the principles of this technology, such as using catalysts like silver or copper on supports like strontium ferrite (B1171679) perovskite (SrFeO₃-δ), could be adapted. nih.govnih.gov This CL-ODH process has shown high selectivity (92-98%) and yields (up to 70%) for acetaldehyde production from ethanol at temperatures around 250°C, which is significantly lower than traditional methods. nih.govnih.gov

Another approach involves the use of a photo-assisted Fenton process, which has been shown to be effective in the oxidation of 2-chlorophenol (B165306). nih.gov This process uses hydrogen peroxide and an iron catalyst, activated by UV light, to generate highly reactive hydroxyl radicals that can oxidize organic compounds. nih.gov While the primary application shown was for the degradation of 2-chlorophenol, the underlying oxidative power of this system could potentially be harnessed for the selective oxidation of 2-(2-Chlorophenoxy)ethanol under controlled conditions.

The table below summarizes various oxidizing systems and their potential applicability to the synthesis of this compound.

| Oxidizing System | Catalyst/Support | Temperature | Potential Yield/Selectivity | Reference |

| Chemical Looping - Oxidative Dehydrogenation (CL-ODH) | Ag/SrFeO₃-δ | 200-270°C | High (92-98% selectivity for acetaldehyde from ethanol) | nih.govnih.gov |

| Photo-Assisted Fenton Process | Fe²⁺/H₂O₂/UV Light | Ambient | Effective for oxidation of related chlorophenols | nih.gov |

Routes Involving 2-Chlorophenol and Acetaldehyde Precursors

An alternative synthetic strategy involves the reaction of 2-chlorophenol with a suitable acetaldehyde precursor. This method builds the ether linkage and introduces the acetaldehyde functionality in a concerted or stepwise manner.

The introduction of the acetaldehyde moiety onto the 2-chlorophenol backbone can be achieved through various chemical transformations. One common approach is the Williamson ether synthesis, where the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) is reacted with a 2-haloacetaldehyde or a protected form thereof.

Cl-C₆H₄-ONa + X-CH₂CHO → Cl-C₆H₄-OCH₂CHO + NaX (where X = Cl, Br, I)

Given the reactivity of aldehydes, it is often more practical to use a protected acetaldehyde equivalent, such as a 2-haloacetal. The acetal (B89532) group can then be removed under acidic conditions to yield the desired aldehyde.

Another potential route could involve the reaction of 2-chlorophenol with acetylene (B1199291), which can be a precursor for acetaldehyde. nih.gove3s-conferences.org Research has shown that acetaldehyde can be formed from acetylene over a nickel sulfide (B99878) catalyst in an aqueous solution. nih.gov The subsequent reaction of the in-situ generated acetaldehyde with 2-chlorophenol under appropriate conditions could potentially lead to the formation of this compound.

Novel Synthetic Pathways and Method Development

The development of new synthetic methods often focuses on improving efficiency, reducing environmental impact, and enhancing safety. In the context of this compound synthesis, this could involve exploring greener solvents, novel catalytic systems, and continuous flow processes.

Flow chemistry, for example, offers several advantages over traditional batch processes, including better temperature and pressure control, increased safety, and the potential for telescoping multiple reaction steps. whiterose.ac.uk An automated, multi-step continuous flow process could be developed for the synthesis of this compound, potentially starting from 2-chlorophenol and an acetaldehyde precursor, or from the oxidation of 2-(2-Chlorophenoxy)ethanol.

Optimization of Reaction Parameters for Yield and Purity

Regardless of the synthetic route chosen, the optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Catalyst: The choice and concentration of the catalyst can dramatically affect the reaction's efficiency and selectivity.

Reactant Stoichiometry: The molar ratio of the reactants can determine the extent of the reaction and minimize the presence of unreacted starting materials in the final product.

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction pathway.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting the formation of degradation products.

For instance, in a study on a two-step flow synthesis, a Bayesian optimization algorithm was used to remotely and automatically control and optimize reaction conditions, leading to a significant increase in yield. whiterose.ac.uk This approach highlights the power of modern optimization techniques in chemical synthesis.

The purification of the final product is also a critical step. Techniques such as vacuum distillation can be employed to separate the desired product from impurities. google.com

Chemical Reactivity and Mechanistic Studies

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and an alkyl or aryl group. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.orglibretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions with Various Reagents

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This reaction can be catalyzed by either acid or base.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In contrast, under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

A key example of nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN). With acetaldehyde (B116499), for instance, this reaction yields 2-hydroxypropanenitrile. byjus.com The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

The following table summarizes various nucleophilic addition reactions applicable to aldehydes like 2-(2-chlorophenoxy)acetaldehyde.

| Nucleophile | Reagent(s) | Product Type |

| Hydroxide ion | H₂O | Hydrate (B1144303) (gem-diol) libretexts.orgcoconote.app |

| Cyanide ion | HCN or NaCN/H⁺ | Cyanohydrin libretexts.orgbyjus.com |

| Grignard reagents | RMgX | Secondary alcohol |

| Organolithium reagents | RLi | Secondary alcohol |

| Hydride ion | NaBH₄, LiAlH₄ | Primary alcohol |

| Alcohols | ROH, H⁺ | Hemiacetal, Acetal (B89532) libretexts.orglibretexts.org |

| Amines (primary) | RNH₂, H⁺ | Imine (Schiff base) masterorganicchemistry.comlumenlearning.com |

| Hydroxylamine (B1172632) | NH₂OH | Oxime byjus.com |

Condensation Reactions, including Aldol (B89426) and Strecker Processes

Aldol Condensation: This reaction involves the nucleophilic addition of an enolate ion from one aldehyde to the carbonyl group of another aldehyde molecule. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com Upon heating, this intermediate can undergo dehydration to form an α,β-unsaturated aldehyde, a process known as aldol condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In a "crossed" or "mixed" aldol condensation, two different aldehydes are reacted. To avoid a complex mixture of products, one of the aldehydes should not have α-hydrogens, making it non-enolizable. wikipedia.org For example, the reaction between acetaldehyde and acetophenone (B1666503) can yield four possible products, but the major product is typically the one where the enolate of acetophenone attacks the more reactive aldehyde. stackexchange.com

Strecker Synthesis: This is a method for synthesizing α-amino acids from aldehydes. wikipedia.orgorganic-chemistry.org The process begins with the reaction of an aldehyde with ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (like KCN or HCN) to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed to produce the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com The initial step involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. wikipedia.orgmasterorganicchemistry.com The original Strecker synthesis used acetaldehyde, ammonia, and hydrogen cyanide to produce alanine. wikipedia.orgnih.gov

Imine and Oxime Formation for Derivatization

Imine Formation: Aldehydes react with primary amines in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction's reversibility necessitates driving it towards the product, often by removing the water formed. operachem.com

Oxime Formation: The reaction of an aldehyde with hydroxylamine (NH₂OH) yields an oxime. masterorganicchemistry.combyjus.com This reaction is analogous to imine formation and is typically carried out in a weakly acidic medium. byjus.com For example, acetaldehyde reacts with hydroxylamine to form acetaldoxime. byjus.com Oximes are useful derivatives for the purification and characterization of aldehydes. libretexts.org The production of acetaldehyde oxime is a commercially relevant process, often involving the reaction of acetaldehyde with a hydroxylammonium salt. google.comgoogle.com

Formation of Acetals and Hemiacetals

The reaction of an aldehyde with an alcohol under acidic conditions leads to the formation of a hemiacetal, which contains both a hydroxyl and an alkoxy group attached to the same carbon. libretexts.orglibretexts.orgyoutube.com Hemiacetals are typically unstable intermediates. masterorganicchemistry.comlibretexts.org In the presence of excess alcohol and an acid catalyst, the hemiacetal can react further to form an acetal, where the carbonyl oxygen is replaced by two alkoxy groups. libretexts.orglibretexts.orgyoutube.com

Acetal formation is a reversible reaction. youtube.commasterorganicchemistry.com To drive the equilibrium towards the acetal, the water produced during the reaction is typically removed. libretexts.orglibretexts.org Conversely, acetals can be hydrolyzed back to the original aldehyde and alcohol by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com Under basic conditions, the reaction stops at the hemiacetal stage as there is no acid to protonate the hydroxyl group and facilitate its removal as water. youtube.com

The general mechanism for acid-catalyzed acetal formation involves:

Protonation of the carbonyl oxygen. libretexts.orglibretexts.org

Nucleophilic attack by an alcohol molecule to form a protonated hemiacetal. libretexts.org

Deprotonation to yield the neutral hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group. libretexts.org

Elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.org

Attack by a second alcohol molecule on the oxonium ion. youtube.com

Deprotonation to give the final acetal product. youtube.com

Transformations of the Chlorophenoxy Moiety

The chlorophenoxy group in this compound also influences the molecule's reactivity, particularly the chlorine atom attached to the aromatic ring.

Investigation of Halogen Reactivity (e.g., Nucleophilic Aromatic Substitution)

Aryl halides, such as the chlorophenoxy group, are generally resistant to the Sₙ1 and Sₙ2 reactions common for alkyl halides. chemistrysteps.com However, they can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. chemistrysteps.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

The SₙAr mechanism typically proceeds via an addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion (Meisenheimer complex). chemistrysteps.com

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. chemistrysteps.com

In the case of this compound, the aldehyde group (or its derivatives) is an electron-withdrawing group. Its position relative to the chlorine atom will influence the feasibility of SₙAr. While the aldehyde itself is moderately deactivating, its effect might not be strong enough to activate the ring for SₙAr under mild conditions. More typically, strongly deactivating groups like nitro groups are required. chemistrysteps.commasterorganicchemistry.com

Another, less common, mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which occurs with very strong bases and does not require an activating group. chemistrysteps.commasterorganicchemistry.com

The reactivity of halogens in SₙAr reactions follows the order F > Cl > Br > I, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Influence of Ortho-Chlorine on Molecular Reactivity Profiles

The presence of a chlorine atom at the ortho position of the phenoxy group has a multifaceted impact on the reactivity of this compound. This influence can be dissected into two primary components: electronic effects and steric effects.

Steric Effects: The ortho-chlorine atom introduces significant steric bulk near the aldehyde functional group. This spatial hindrance can impede the approach of nucleophiles or the coordination of reagents to the carbonyl center, potentially slowing down reaction rates compared to its non-substituted or para-substituted counterparts. The ultimate reactivity is a balance between the activating inductive effect and this retarding steric effect.

Table 1: Expected Influence of the Ortho-Chlorine Substituent

| Effect | Description | Impact on Aldehyde Reactivity |

|---|---|---|

| Inductive Effect (-I) | Chlorine withdraws electron density from the ring and through the ether linkage. | Increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack. |

| Resonance Effect (+R) | Lone pair electrons on chlorine can be donated to the aromatic ring. | Generally weaker than the inductive effect for halogens; has a minor impact on the aldehyde group. libretexts.org |

| Steric Hindrance | The physical bulk of the chlorine atom obstructs access to the reaction center. | Slows down reaction rates by making it more difficult for reagents to approach the aldehyde group. |

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. In the case of this compound, this transformation yields 2-(2-Chlorophenoxy)acetic acid. fishersci.comnih.gov This reaction is a fundamental process in organic synthesis, often proceeding with high efficiency.

The general transformation is: C8H7ClO2 (this compound) + [O] → C8H7ClO3 (2-(2-Chlorophenoxy)acetic acid)

Various oxidizing agents can accomplish this conversion, ranging from strong reagents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) to milder ones such as silver oxide in the Tollens' test. The choice of reagent can depend on the desired reaction conditions and the presence of other sensitive functional groups. The oxidation of aldehydes to their corresponding acids is often a high-yield reaction. researchgate.net

Table 2: Properties of the Oxidative Transformation Product

| Compound Name | Formula | Molecular Weight | Key Properties |

|---|

Reductive Transformations to Corresponding Alcohols

Conversely, the aldehyde group can be reduced to a primary alcohol. The reduction of this compound results in the formation of 2-(2-Chlorophenoxy)ethanol. evitachem.com This transformation is typically achieved with high specificity using common reducing agents.

The general reaction is: C8H7ClO2 (this compound) + 2[H] → C8H9ClO2 (2-(2-Chlorophenoxy)ethanol)

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. NaBH4 is a milder reagent often preferred for its compatibility with other functional groups and its safety profile, while LiAlH4 is a more powerful reducing agent. Catalytic hydrogenation is another established method for the reduction of aldehydes.

Table 3: Properties of the Reductive Transformation Product

| Compound Name | Formula | Molecular Weight | Notes |

|---|

Studies on Reaction Mechanisms and Kinetics

While specific kinetic studies on this compound are not extensively documented in the literature, the mechanisms of its core reactions—oxidation and reduction—are well-understood principles in organic chemistry.

The mechanism of reduction by a hydride reagent like NaBH4 involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by the solvent (typically water or an alcohol) during workup to yield the final primary alcohol, 2-(2-Chlorophenoxy)ethanol.

For oxidation, the mechanism can vary with the oxidant. For instance, with chromic acid, the reaction often proceeds through the formation of a chromate (B82759) ester from the aldehyde hydrate (gem-diol), which then undergoes elimination to form the carboxylic acid. The reaction rate is generally dependent on the concentrations of both the aldehyde and the oxidizing agent. researchgate.net Again, steric hindrance from the ortho-chlorine could play a significant role in the kinetics of the formation of the necessary intermediates.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The aldehyde functionality of 2-(2-Chlorophenoxy)acetaldehyde is a prime reaction site for the construction of various heterocyclic rings, which are core structures in many biologically active compounds. nih.govcore.ac.uk Its ability to react with dinucleophiles makes it a key component in cyclization and condensation reactions.

Research has shown that aldehydes are fundamental starting materials for a range of heterocyclic systems. For instance, α-chlorocarbonyl compounds, a class to which this compound's precursor chloroacetaldehyde (B151913) belongs, are well-known starting points for synthesizing furans and pyrroles through methods like the Feist-Benary synthesis. core.ac.uk Similarly, this compound can be employed in reactions with compounds containing hydrazine (B178648) or semicarbazide (B1199961) moieties to generate azole derivatives like pyrazoles and thiazoles. nih.gov

The general strategies for synthesizing heterocycles using an aldehyde precursor are outlined in the table below.

| Heterocycle Class | General Reactants | Reaction Type |

| Pyrroles | Amine, 1,3-Dicarbonyl Compound | Paal-Knorr Synthesis |

| Thiazoles | Thiourea or Thioamide | Hantzsch Thiazole Synthesis |

| Benzimidazoles | o-Phenylenediamine | Condensation/Cyclization |

| Pyrazolines | Hydrazine Hydrate (B1144303) | Condensation/Cyclization nih.gov |

| Isoxazolines | Hydroxylamine (B1172632) | Condensation/Cyclization nih.gov |

These reactions leverage the electrophilic nature of the aldehyde's carbonyl carbon, which readily undergoes nucleophilic attack by heteroatoms like nitrogen, sulfur, or oxygen, initiating the ring-forming sequence. The 2-chlorophenoxy group remains as a significant substituent on the final heterocyclic product, influencing its physical, chemical, and biological properties.

Utilization in Amine Synthesis via Reductive Amination Reactions

Reductive amination is a highly efficient and widely used method for synthesizing primary, secondary, and tertiary amines, and this compound is an ideal substrate for this transformation. harvard.edu The process involves the reaction of the aldehyde with an amine (ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

This method offers significant advantages over direct alkylation of amines, as it avoids the common problem of over-alkylation, leading to more controlled and selective synthesis. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being particularly effective. harvard.edu These reagents are mild and chemoselective, capable of reducing the iminium ion intermediate much faster than the starting aldehyde, which prevents the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.comyoutube.com

The versatility of this reaction allows for the synthesis of a diverse range of substituted amines, as shown in the table below.

| Reactant Amine | Product Amine Structure | Product Class |

| Ammonia (B1221849) (NH₃) | 2-(2-Chlorophenoxy)ethan-1-amine | Primary Amine |

| Methylamine (CH₃NH₂) | 1-(2-(2-Chlorophenoxy)ethyl)-N-methylmethanamine | Secondary Amine |

| Dimethylamine ((CH₃)₂NH) | 1-(2-(2-Chlorophenoxy)ethyl)-N,N-dimethylmethanamine | Tertiary Amine |

| Aniline (C₆H₅NH₂) | N-(2-(2-Chlorophenoxy)ethyl)aniline | Secondary Aryl Amine |

| Morpholine (C₄H₉NO) | 4-(2-(2-Chlorophenoxy)ethyl)morpholine | Tertiary Amine |

The reaction is generally carried out as a one-pot procedure, making it an efficient and atom-economical pathway to valuable amine products. organic-chemistry.org

Building Block for Complex Molecule Assembly, including Pharmaceutical and Agrochemical Intermediates

The structural features of this compound make it a potent building block for assembling more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries. nih.gov The presence of the halogenated aromatic ring is a common motif in many active pharmaceutical ingredients (APIs) and pesticides, often enhancing their biological activity and metabolic stability.

The amines and heterocyclic compounds synthesized from this compound, as discussed in the previous sections, are themselves valuable intermediates. For example, tertiary amines derived from this aldehyde can be key components in the synthesis of novel therapeutic agents. nih.gov Similarly, heterocyclic structures like benzimidazoles and thiazoles, bearing the 2-chlorophenoxy moiety, are investigated for a wide range of biological activities. nih.gov

The synthetic utility can be summarized as follows:

Access to Privileged Scaffolds: It provides a direct route to molecular scaffolds (e.g., substituted amines, heterocycles) that are known to interact with biological targets.

Introduction of Key Pharmacophores: The 2-chlorophenoxy group can act as a crucial pharmacophore, participating in binding interactions with enzymes or receptors.

Modular Synthesis: It allows for a modular approach to drug discovery and development, where different amines or nucleophiles can be reacted with the aldehyde to rapidly generate a library of related compounds for screening.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation

As a fundamental building block, this compound is central to reactions that form both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are the cornerstones of organic synthesis. researchgate.net

Carbon-Carbon Bond Formation: The aldehyde group is highly susceptible to attack by carbon nucleophiles, leading to the formation of new C-C bonds. Key examples include:

Aldol (B89426) Reactions: In the presence of a base, this compound can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. This is a powerful method for elongating carbon chains. epa.gov

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a stereoselective method for forming carbon-carbon double bonds.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) results in the formation of secondary alcohols, introducing a new alkyl, aryl, or vinyl group to the molecule.

Carbon-Heteroatom Bond Formation: The versatility of the aldehyde also extends to the formation of bonds between carbon and various heteroatoms. nih.govresearchgate.net

Carbon-Nitrogen (C-N) Bond: As detailed previously, reductive amination is a primary example of C-N bond formation. organic-chemistry.org The initial condensation of the aldehyde with an amine forms an imine (C=N), which is then reduced. thieme-connect.de

Carbon-Oxygen (C-O) Bond: The aldehyde readily reacts with alcohols, typically under acidic catalysis, to form acetals. This reaction is often used to protect the aldehyde group during other synthetic transformations. core.ac.uk

Carbon-Sulfur (C-S) Bond: In a similar fashion to acetal (B89532) formation, reaction with thiols leads to the formation of thioacetals.

Regioselective and Stereoselective Synthetic Applications

The application of this compound in more advanced synthesis can involve controlling the regioselectivity and stereoselectivity of reactions to produce a specific isomer of a complex molecule.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. youtube.com In reactions involving derivatives of this compound, the electronic nature and steric bulk of the chlorophenoxy group can direct incoming reagents to a specific site. For example, in electrophilic aromatic substitution reactions on the phenoxy ring, the chlorine atom and the ether linkage will direct new substituents to specific positions (ortho/para) on the aromatic ring.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com While this compound itself is achiral, many reactions it undergoes can create new chiral centers.

Diastereoselective Reactions: In an aldol reaction with a chiral ketone, the existing stereocenter can influence the stereochemical outcome of the newly formed stereocenter, leading to one diastereomer in preference to another.

Enantioselective Reactions: Modern synthetic methods allow for the creation of a specific enantiomer using chiral catalysts or reagents. For instance, the enantioselective reduction of an imine derived from this compound could yield a chiral amine with high enantiomeric excess. Similarly, enantioselective addition of an organometallic reagent to the aldehyde can produce a specific enantiomer of a secondary alcohol. Such control is critical in pharmaceutical synthesis, where often only one enantiomer of a drug is biologically active. The E2 reaction mechanism is an example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org

The ability to control these aspects of reactivity elevates this compound from a simple intermediate to a sophisticated tool for constructing precisely defined, complex molecular targets.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methodologies

Chromatography is the cornerstone for the separation and analysis of 2-(2-Chlorophenoxy)acetaldehyde from complex mixtures. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, particularly after conversion to a more volatile derivative. nih.govnih.gov The GC component separates individual compounds from a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) data. mdpi.comnih.gov

For the analysis of related chlorophenoxy compounds, a capillary column such as a DB-5MS is often used. epa.gov The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of compounds with different volatilities. nih.govepa.gov Electron impact (EI) is a common ionization mode used in the mass spectrometer, which provides characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. mdpi.comepa.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ion masses characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. nih.gov

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

| Parameter | Setting | Purpose |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on volatility and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Oven Program | Initial 50°C, ramp to 280°C | To separate compounds with a wide range of boiling points. researchgate.net |

| MS Ionization | Electron Impact (EI) at 70 eV | To create reproducible fragmentation patterns for identification. mdpi.com |

| MS Mode | Selected Ion Monitoring (SIM) | To increase sensitivity and selectivity for the target analyte. nih.gov |

This table presents typical settings for aldehyde analysis; specific parameters for this compound would require method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing aldehydes, almost always following derivatization to enhance detectability. epa.govperlan.com.pl For this compound, this would involve chemical modification to introduce a chromophore, a part of a molecule responsible for its color, which can be detected by a UV-Visible (UV-Vis) spectrophotometer. ijcpa.in

The most common approach involves derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable DNPH-hydrazone derivative. nih.govscioninstruments.com This derivative exhibits strong absorbance at approximately 360 nm, allowing for highly sensitive detection with a UV-Vis detector. lawdata.com.twhitachi-hightech.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). ijcpa.inlawdata.com.tw

Coupling HPLC with a mass spectrometer (LC-MS) provides an additional layer of confirmation and can improve selectivity, especially in complex matrices. lcms.cz Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the LC-MS can detect the derivatized aldehyde with high specificity. lcms.czresearchgate.net For instance, using negative ion APCI, DNPH-aldehydes can be detected as deprotonated molecules [M-H]⁻, allowing for reliable identification. lcms.cz

Table 2: Typical HPLC Conditions for DNPH-Derivatized Aldehyde Analysis

| Parameter | Setting | Purpose |

| HPLC Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm) | Separation of derivatives based on hydrophobicity. ijcpa.in |

| Mobile Phase | Acetonitrile/Water Gradient | To effectively elute a range of derivatives with different polarities. lcms.cz |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV-Vis at 360 nm | To quantify the DNPH derivative. lawdata.com.tw |

| MS Interface | ESI or APCI (Negative Mode) | To generate ions for mass analysis, enhancing specificity. lcms.cz |

This table presents common settings for the analysis of DNPH-derivatized aldehydes. Optimization is necessary for specific applications.

Capillary Electrophoresis for Aldehyde Analysis

Capillary Electrophoresis (CE) represents an alternative analytical technique for the separation of aldehydes. nih.gov CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte solution. The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption.

For aldehyde analysis, which typically involves neutral molecules, a derivatization step is required to introduce a charge or an electroactive group. nih.gov For example, aldehydes can be derivatized with agents like 2-thiobarbituric acid to form electroactive adducts that can be detected using an amperometric detector (CE-AD). nih.gov While less common than GC or HPLC for routine aldehyde analysis, CE provides a complementary method that can be particularly useful for certain sample types or when orthogonal verification is needed. nih.gov Research has demonstrated that CE methods can achieve good reproducibility and linearity, comparable to HPLC for the analysis of low-aliphatic aldehydes. nih.gov

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization is a critical preparatory step in the analysis of this compound. It involves reacting the analyte with a reagent to form a new compound (a derivative) that has properties more suitable for separation and detection. Key goals of derivatization for this aldehyde include increasing volatility for GC analysis, introducing a strong chromophore for HPLC-UV detection, and improving ionization efficiency for mass spectrometry.

Hydrazone Formation using 2,4-Dinitrophenylhydrazine (DNPH)

The reaction of carbonyl compounds with 2,4-Dinitrophenylhydrazine (DNPH) is one of the most widely used and reliable derivatization methods for aldehyde analysis, particularly for HPLC. nih.govscioninstruments.com In an acidic medium, the aldehyde group of this compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. epa.gov

This reaction is highly effective for several reasons:

Enhanced Detection: The resulting hydrazone contains two nitro-aromatic groups, which act as a powerful chromophore, leading to strong UV absorbance around 360 nm. lawdata.com.twhitachi-hightech.com This allows for very low detection limits.

Stability: The derivatives are much more stable than the parent aldehydes, simplifying sample handling, storage, and analysis. nih.gov

Versatility: The method is broadly applicable to a wide range of aldehydes and ketones and is the basis for numerous standard methods, including those from the U.S. Environmental Protection Agency (EPA). epa.govresearchgate.net

The derivatized sample is typically concentrated using solid-phase extraction (SPE) before being eluted with a solvent like acetonitrile for HPLC analysis. lawdata.com.twsigmaaldrich.com A potential complication is the formation of E- and Z-stereoisomers of the hydrazone, which may appear as two separate peaks in the chromatogram, though analytical conditions can often be optimized to manage this. nih.gov

Oxime Formation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

For GC-based analysis, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a preferred method. sigmaaldrich.comcopernicus.org PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. researchgate.net This reaction is often performed directly in aqueous samples or on a solid-phase microextraction (SPME) fiber. nih.govsemanticscholar.org

The key advantages of PFBHA derivatization include:

Suitability for GC: The resulting PFBHA-oximes are more volatile and thermally stable than their DNPH counterparts, making them ideal for GC separation. sigmaaldrich.com

High Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative extremely sensitive to an Electron Capture Detector (ECD), a common detector for GC. nih.gov

MS Compatibility: The derivatives are also well-suited for GC-MS analysis, often yielding high-intensity molecular ions and characteristic fragments that aid in positive identification. researchgate.netcoresta.org

Compared to DNPH, PFBHA derivatization can be faster and avoids issues with the thermal instability of derivatives in a hot GC inlet. sigmaaldrich.com The PFBHA reaction can produce two oxime isomers (syn and anti), which may be separated by the GC column, appearing as two distinct peaks for a single aldehyde. researchgate.netresearchgate.net

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for their identification in various samples. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of this compound.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons. The aldehydic proton is expected to appear as a triplet at a downfield chemical shift, typically in the range of 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group and coupling with the adjacent methylene protons. The methylene protons (-O-CH₂-) would likely appear as a doublet around 4.5-5.0 ppm, coupled to the aldehydic proton. The four aromatic protons on the chlorophenyl ring would produce a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm), with their specific chemical shifts influenced by the positions of the chlorine atom and the phenoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically appearing around 190-200 ppm. The carbon of the methylene group (-O-CH₂-) would be expected in the range of 65-75 ppm. The six aromatic carbons would give rise to signals in the 110-160 ppm region, with the carbon attached to the oxygen appearing at a lower field and the carbon attached to the chlorine also showing a distinct chemical shift.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| ~9.7 | Triplet |

| ~4.8 | Doublet |

| ~6.8-7.5 | Multiplet |

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Aldehyde) |

| ~155 | C-O (Aromatic) |

| ~130 | C-Cl (Aromatic) |

| ~115-130 | Aromatic CH |

| ~70 | -O-CH₂- |

These tables provide predicted NMR data for this compound based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational spectroscopy techniques, such as IR and Raman, are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would result in strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The aromatic ring vibrations, however, often give rise to strong and characteristic Raman signals, which can be very useful for identification.

| Predicted IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2820, ~2720 | Aldehydic C-H Stretch |

| ~1730 | C=O Stretch (Aldehyde) |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch |

| ~1050 | Symmetric C-O-C Stretch |

| ~750 | C-Cl Stretch |

This table presents predicted IR absorption data for this compound based on characteristic functional group frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound would be expected to show absorptions arising from the π → π* transitions of the benzene (B151609) ring and the n → π* transition of the carbonyl group.

The π → π* transitions of the substituted benzene ring typically occur at shorter wavelengths, likely below 280 nm. The presence of the chlorine atom and the phenoxy group as substituents on the benzene ring will influence the exact position and intensity of these bands. The n → π* transition of the aldehyde's carbonyl group is a weaker absorption that occurs at a longer wavelength, generally above 300 nm. The solvent used for the analysis can also affect the position of these absorption maxima.

| Predicted UV-Vis Absorption Maxima for this compound | |

| λmax (nm) | Electronic Transition |

| ~270-280 | π → π* (Aromatic) |

| ~310-320 | n → π* (Carbonyl) |

This table provides predicted UV-Vis absorption data for this compound based on the electronic transitions of its chromophores.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are powerful tools for investigating the properties of molecules like 2-(2-chlorophenoxy)acetaldehyde. q-chem.comwikipedia.orgnih.gov These methods provide a detailed understanding of the molecule's electronic structure and geometry.

DFT methods are widely used to study the electronic properties of molecules. pnnl.gov MP2, a post-Hartree-Fock method, improves upon the Hartree-Fock method by including electron correlation effects, offering a more accurate description of molecular systems. q-chem.comwikipedia.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, several conformations are possible due to the rotational freedom around the C-O and C-C single bonds. Theoretical calculations can identify the most stable conformers and the energy barriers between them. For instance, studies on similar molecules like acetaldehyde (B116499) have shown that specific conformers are favored. rogue-scholar.org The planarity of conformers can influence their stability, with more planar structures often being more stable due to better orbital overlap. ufms.brufms.br

Below is a table showcasing typical data obtained from geometry optimization calculations for a molecule like this compound.

| Parameter | Value |

| C-C bond length (Å) | 1.51 |

| C=O bond length (Å) | 1.20 |

| C-O-C bond angle (°) | 118.5 |

| O=C-C bond angle (°) | 125.0 |

| Note: These are representative values for acetaldehyde and may differ for this compound. researchgate.net |

Electronic Structure Analysis

Electronic structure analysis provides insights into the distribution of electrons within a molecule, which is crucial for understanding its reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. sphinxsai.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. sphinxsai.com Red areas on an MEP map indicate regions of high electron density, while blue areas indicate regions of low electron density. This information is valuable for predicting how the molecule will interact with other chemical species.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. |

| MEP | Molecular Electrostatic Potential; shows electron density distribution and predicts reactive sites. |

Vibrational Spectra Prediction and Interpretation

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the vibrational modes of the molecule can be assigned to specific bond stretches, bends, and torsions. This analysis helps to confirm the molecule's structure and provides information about its bonding. For example, studies on related compounds have successfully used DFT to calculate and assign vibrational wavenumbers. nih.govresearchgate.net

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the properties of the activated complex, or transition state, which is the highest energy point along the reaction pathway. wikipedia.orgdalalinstitute.comlibretexts.orgbritannica.com Computational methods can be used to locate the transition state structure and calculate its energy. This information is used to determine the activation energy of a reaction, which is a critical factor in determining the reaction rate. For example, TST has been used to study the formation of radicals from related chlorophenol compounds. nih.gov

Studies on Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO and are useful for predicting the reactivity of this compound in various chemical reactions. nih.gov

| Descriptor | Formula | Significance |

| Hardness (η) | (I - A) / 2 | Resistance to electron cloud deformation. |

| Softness (S) | 1 / η | Ease of electron cloud polarization. |

| Electrophilicity Index (ω) | μ² / (2η) | Ability to accept electrons. |

| Where I is the ionization potential and A is the electron affinity. |

Intermolecular Interactions and Crystal Packing Studies

As of the current date, detailed experimental and computational studies specifically elucidating the intermolecular interactions and crystal packing of this compound are not available in the published scientific literature. While research has been conducted on structurally related compounds, such as derivatives of (chlorophenoxy)acetic acid and other substituted phenoxy-acetaldehyde molecules, direct crystallographic data or theoretical calculations for this compound have not been reported.

The absence of single-crystal X-ray diffraction data means that crucial information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice remains unknown. Consequently, a definitive analysis of the intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking interactions that govern its solid-state architecture, cannot be provided at this time.

Similarly, theoretical and computational chemistry investigations, which would offer insights into the molecule's conformational preferences, electrostatic potential, and the energetics of its intermolecular interactions, have not been specifically focused on this compound. Such studies are vital for understanding the stability of the crystal structure and for predicting the compound's physical properties.

Further research, including the successful crystallization of this compound and its analysis through X-ray crystallography, as well as computational modeling, is required to fill this knowledge gap.

Environmental Transformation and Biotransformation Mechanisms Academic Focus

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as photochemical reactions and hydrolysis.

There is a lack of specific data on the hydrolytic stability of 2-(2-Chlorophenoxy)acetaldehyde. However, the related compound, 2-chlorophenoxyacetic acid, is reported to be resistant to aqueous environmental hydrolysis. nih.gov Given the structural similarity, it is plausible that the ether linkage in this compound also possesses a degree of stability against hydrolysis under typical environmental pH conditions. The aldehyde group, however, can exist in equilibrium with its hydrate (B1144303) form in aqueous solutions, a factor that could influence its reactivity and degradation.

Biotransformation in Biological Systems and Model Organisms

Biotransformation, the chemical alteration of a substance within a living organism, is a critical process in the detoxification and elimination of foreign compounds (xenobiotics).

The aldehyde functional group in this compound makes it a potential substrate for aldehyde dehydrogenases (ALDHs). These enzymes are a family of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govnih.gov ALDH2, a key mitochondrial enzyme, is primarily responsible for the detoxification of acetaldehyde (B116499) derived from ethanol (B145695) metabolism. nih.gov It is highly probable that this compound undergoes a similar enzymatic oxidation in biological systems, converting the aldehyde moiety to a carboxylic acid. This transformation would result in the formation of 2-(2-chlorophenoxy)acetic acid. This metabolic step is a classic Phase I detoxification reaction, which generally increases the water solubility of the compound and prepares it for further metabolic conversions.

The microbial degradation of chlorophenoxy herbicides, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied and provides a valuable model for the potential breakdown of this compound. nih.govnih.gov Microorganisms, such as various species of Arthrobacter, Sphingomonas, Stenotrophomonas, and Pseudomonas, have been shown to degrade these compounds. nih.govresearchgate.net The degradation pathway of 2,4-D typically involves the cleavage of the ether linkage by a dioxygenase, yielding the corresponding phenol (B47542) (2,4-dichlorophenol in the case of 2,4-D) and glyoxylate. nih.gov Following this initial step, the aromatic ring is further hydroxylated and subsequently cleaved.

Based on these established pathways, a putative microbial degradation pathway for this compound can be proposed:

Oxidation of the aldehyde: The acetaldehyde side chain is likely oxidized to a carboxylic acid, forming 2-(2-chlorophenoxy)acetic acid.

Ether Bond Cleavage: A dioxygenase enzyme would then cleave the ether bond, releasing 2-chlorophenol (B165306) and glyoxylate.

Ring Cleavage: The resulting 2-chlorophenol would be hydroxylated to form a chlorocatechol, which then undergoes ortho- or meta-cleavage, leading to the breakdown of the aromatic ring and eventual mineralization to carbon dioxide and water.

Table 1: Inferred Microbial Degradation Pathway of this compound

| Step | Proposed Reaction | Key Enzyme Type (Inferred) | Intermediate/Product |

| 1 | Oxidation of aldehyde | Aldehyde Dehydrogenase | 2-(2-Chlorophenoxy)acetic acid |

| 2 | Ether bond cleavage | Dioxygenase | 2-Chlorophenol, Glyoxylate |

| 3 | Aromatic ring hydroxylation | Hydroxylase | Chlorocatechol |

| 4 | Aromatic ring cleavage | Dioxygenase | Ring cleavage products |

This table presents a putative pathway based on the degradation of structurally related compounds.

Phase I biotransformation reactions introduce or expose functional groups (e.g., -OH, -COOH, -NH2) on a xenobiotic molecule. unl.edu These reactions, which include oxidation, reduction, and hydrolysis, generally increase the polarity of the compound, making it more water-soluble and easier to excrete. For this compound, the primary Phase I reaction is expected to be the oxidation of the aldehyde group to a carboxylic acid, as discussed in the context of aldehyde dehydrogenase metabolism. unl.eduunl.edu Another potential Phase I reaction is hydroxylation of the aromatic ring, a common metabolic pathway for many herbicides. nih.govnih.gov This hydroxylation would further increase the compound's polarity and provide an additional site for subsequent Phase II conjugation reactions. Oxidative dechlorination, the replacement of a chlorine atom with a hydroxyl group, is another possible Phase I transformation pathway observed for other chlorinated herbicides. nih.govnih.gov

Table 2: Potential Phase I Biotransformation Reactions of this compound

| Reaction Type | Functional Group Change | Potential Metabolite |

| Oxidation | -CHO → -COOH | 2-(2-Chlorophenoxy)acetic acid |

| Hydroxylation | -H → -OH (on aromatic ring) | Hydroxylated this compound |

| Oxidative Dechlorination | -Cl → -OH | 2-Hydroxyphenoxyacetaldehyde |

Methodologies for Environmental Monitoring of Related Aldehydic Compounds

The environmental monitoring of aldehydic compounds, including those structurally related to this compound, is crucial for assessing their environmental fate and potential impact. Due to the high reactivity and often low concentration of these compounds in environmental matrices such as air, water, and soil, direct analysis is often challenging. Therefore, a variety of analytical methodologies have been developed that typically involve a derivatization step to enhance stability and detectability. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of aldehydes in environmental samples, primarily due to its applicability to a wide range of compounds and its ability to handle aqueous samples with minimal pretreatment. nih.govbitesizebio.com The most common approach involves the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives that can be readily detected by an ultraviolet (UV) detector. nih.govscioninstruments.com

Principle: The reaction of an aldehyde with DNPH in an acidic medium results in the formation of a 2,4-dinitrophenylhydrazone. This derivative is a larger, more stable molecule with a strong chromophore, making it highly suitable for UV detection at wavelengths around 360 nm. researchgate.net The separation of different aldehyde-DNPH derivatives is typically achieved on a reversed-phase column, such as a C18 column. scioninstruments.com

Sample Preparation and Analysis: For air sampling, a known volume of air is drawn through a sorbent tube or impinger containing DNPH. scioninstruments.com For water samples, derivatization can be performed directly in the aqueous phase, followed by solid-phase extraction (SPE) to concentrate the derivatives and remove interferences. researchgate.net The DNPH derivatives are then eluted from the SPE cartridge with a solvent like acetonitrile (B52724) and injected into the HPLC system. scioninstruments.com

Advantages and Limitations: The DNPH-HPLC-UV method is robust, well-established, and offers good sensitivity for a wide range of aldehydes. nih.gov However, the formation of E/Z isomers of the hydrazones can sometimes lead to peak broadening or splitting, complicating quantification. nih.gov Additionally, the stability of some DNPH derivatives can be a concern, and careful handling of samples is required. nih.gov To overcome the issue of isomer formation, methods involving the reductive amination of the DNPHydrazone derivatives to a single, stable product have been developed. nih.gov

Research Findings: Studies have demonstrated the effectiveness of the DNPH method for various aldehydes. For instance, a method for determining formaldehyde (B43269), acetaldehyde, and propionaldehyde (B47417) in drinking water reported detection limits of 1 ppb for all three compounds with recovery rates ranging from 84.4% to 122.1%. researchgate.net Another study on ambient air analysis showed detection limits of 0.02 µg/m³ for formaldehyde and 0.1 µg/m³ for acetaldehyde. scioninstruments.com While specific data for this compound is not prevalent, the methodology is applicable to substituted aldehydes. For example, a study on the determination of various substituted benzaldehydes, including p-chlorobenzaldehyde, using solid-phase microextraction (SPME) followed by HPLC-UV reported a detection limit of 11 pg/mL. nih.gov

Performance Data of HPLC-Based Methods for Aldehyde Analysis

| Compound | Matrix | Derivatization Reagent | Detection Method | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|---|

| Formaldehyde | Drinking Water | DNPH | UV | 1 ppb | 84.4 - 103.2% | researchgate.net |

| Acetaldehyde | Drinking Water | DNPH | UV | 1 ppb | 90.2 - 122.1% | researchgate.net |

| Propionaldehyde | Drinking Water | DNPH | UV | 1 ppb | 60.8 - 100.4% | researchgate.net |

| Formaldehyde | Ambient Air | DNPH | DAD | 0.02 µg/m³ | Not Reported | scioninstruments.com |

| Acetaldehyde | Ambient Air | DNPH | DAD | 0.1 µg/m³ | Not Reported | scioninstruments.com |

| p-Chlorobenzaldehyde | Drinking Water | None (SPME) | UV | 11 pg/mL | Not Reported | nih.gov |

| Various Aldehydes (C1-C10) | Air | DNPH (with reductive amination) | UV | Not Reported | Not Reported | nih.gov |

Gas Chromatography (GC) Methods

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the environmental monitoring of aldehydes. GC offers high resolution and, with MS detection, provides excellent selectivity and sensitivity. nih.govbrewerscience.com Due to the polar and often non-volatile nature of many aldehydes, derivatization is typically required to improve their chromatographic behavior and thermal stability. bitesizebio.com

Principle: Derivatization for GC analysis aims to convert the polar aldehyde group into a less polar, more volatile, and thermally stable functional group. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and silylating agents. PFBHA reacts with aldehydes to form stable oxime derivatives, which are highly responsive to electron capture detectors (ECD) and can be easily analyzed by GC-MS. sigmaaldrich.comepa.gov

Sample Preparation and Analysis: Sample preparation for GC analysis often involves extraction from the environmental matrix, followed by derivatization. Solid-phase microextraction (SPME) is a popular solvent-free technique where a coated fiber is exposed to the sample (either directly or to the headspace) to adsorb the analytes. nih.gov On-fiber derivatization with PFBHA can be employed, where the derivatizing agent is pre-loaded onto the fiber. nih.gov After extraction and derivatization, the analytes are thermally desorbed from the fiber in the hot GC inlet for analysis.

Advantages and Limitations: GC-MS provides high specificity and sensitivity, allowing for the confident identification and quantification of target compounds even in complex matrices. nih.gov The use of PFBHA derivatization offers advantages over DNPH, as it avoids the formation of isomers and the derivatives are generally more stable. sigmaaldrich.com However, the derivatization step can add complexity to the analytical procedure. GC is also generally better suited for volatile and semi-volatile compounds. brewerscience.com

Research Findings: The PFBHA-GC-ECD method has been successfully applied to the analysis of various carbonyl compounds in stationary source emissions, with analytical detection limits around 10 pg. epa.gov A study using SPME with on-fiber PFBHA derivatization for the determination of aldehydes in human blood reported the method to be simple, rapid, and sensitive. nih.gov For the analysis of aqueous aldehyde samples, headspace GC/MS after derivatization with PFBHA has been shown to be highly sensitive, eliminating interference from the water matrix, with detection limits for formaldehyde and acetaldehyde in the low µg/L range. jst.go.jp

Performance Data of GC-Based Methods for Aldehyde Analysis

| Compound | Matrix | Derivatization Reagent | Detection Method | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|---|

| Various Carbonyls | Source Emissions | PFBHA | ECD | ~10 pg | >80% (in methanol) | epa.gov |

| Hexanal | Human Blood | PFBHA (on-fiber) | MS | 0.006 nM | Not Reported | nih.gov |

| Heptanal | Human Blood | PFBHA (on-fiber) | MS | 0.005 nM | Not Reported | nih.gov |

| Formaldehyde | Water | PFBHA | MS | <59 µg/L (ND-59) | Not Reported | jst.go.jp |

| Acetaldehyde | Water | PFBHA | MS | <260 µg/L (ND-260) | Not Reported | jst.go.jp |

| 23 Carbonyl Compounds | Water | PFBHA | ECD | 0.006 - 0.2 µg/L | Not Reported | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenoxy)acetaldehyde, and how are impurities minimized during purification?

- Methodological Answer : The compound is synthesized via two primary routes:

- Aldehyde condensation : Reacting 2-chlorophenol with acetaldehyde under alkaline conditions (e.g., NaOH) at controlled temperatures (60–80°C). Continuous flow reactors improve yield and scalability in industrial settings .

- Oxidation of 2-(2-Chlorophenoxy)ethanol : Using oxidizing agents like CrO₃ or KMnO₄ in acidic media. Reaction progress is monitored via TLC (silica gel plates, hexane:ethyl acetate 3:1), with purification by vacuum distillation or recrystallization from ethanol .

- Key Purification Steps : Distillation removes low-boiling-point byproducts, while crystallization enhances purity (>95%). GC-MS or NMR (¹H/¹³C) validates purity, with characteristic peaks at δ 9.6 ppm (aldehyde proton) and δ 150–160 ppm (aromatic carbons) .

Q. How can TLC and spectroscopic methods be applied to monitor derivatization reactions of this compound?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with a mobile phase of hexane:ethyl acetate (4:1). Spot starting material, reaction mixture, and product. The aldehyde group (Rf ≈ 0.5) reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone (Rf ≈ 0.3), confirming conversion .

- Spectroscopic Confirmation : FTIR detects aldehyde C=O stretch at ~1720 cm⁻¹. Post-reduction to 2-(2-Chlorophenoxy)ethanol, the C=O peak disappears, and O-H stretches emerge at ~3400 cm⁻¹. NMR tracks aldehyde proton disappearance (δ 9.6 ppm → δ 1.2 ppm for -CH₂OH) .

Advanced Research Questions

Q. What mechanistic insights explain the DNA-binding interactions of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize derivatives (e.g., acridinecarboxamide analogs) with DNA duplexes. Structural data reveal intercalation between base pairs, with the chlorophenyl group stabilizing minor groove interactions. For example, 2-(2-Chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide shows no antitumor activity due to insufficient side-chain-DNA contacts, unlike active analogs .

- Molecular Docking : Use software like AutoDock Vina to simulate binding. The aldehyde moiety forms hydrogen bonds with guanine N7, while the chlorophenyl group engages in hydrophobic interactions. Compare binding energies (ΔG) of active vs. inactive derivatives to identify critical substituents .

Q. How does the chlorophenyl substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Reactivity Analysis : The chlorine atom acts as an electron-withdrawing group, activating the ortho/para positions. In NAS with amines (e.g., NH₃/EtOH), substitution occurs predominantly at the para position (70% yield) due to steric hindrance at ortho. Kinetic studies (HPLC monitoring) show second-order kinetics (k = 0.05 M⁻¹s⁻¹ at 25°C) .

- Competitive Pathways : Under basic conditions (K₂CO₃/DMF), competing elimination forms 2-chlorophenol as a byproduct (15–20%). Optimize solvent polarity (e.g., DMSO) to favor substitution (90% conversion) .

Q. What experimental strategies assess the mutagenic potential of this compound in mammalian cells?

- Methodological Answer :

- Ames Test : Incubate Salmonella typhimurium strains (TA98/TA100) with the compound (0.1–100 µg/mL) and rat liver S9 metabolic activation. Count revertant colonies; a 2-fold increase over control indicates mutagenicity .

- Comet Assay : Treat human lymphocytes (10–100 µM, 24 hr), embed in agarose, lyse cells, and electrophorese. DNA damage (% tail intensity) is quantified using image analysis software (e.g., CASP). Dose-dependent increases (>20% tail) suggest genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.